1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a propylamine group
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,1-difluoro-2-iodoethane and 4-aminopyrazole.
Reaction Conditions: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, temperatures, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles like thiols, amines, or alcohols replace the fluorine atoms
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique chemical properties, such as increased lipophilicity and metabolic stability imparted by the difluoroethyl group
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound’s presence
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,2-difluoroethylamine, 1,1-difluoro-2-iodoethane, and other difluoroethyl-substituted pyrazoles
Uniqueness: The presence of both the difluoroethyl and propylamine groups in the pyrazole ring imparts unique chemical and biological properties, making it distinct from other similar compounds
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H14ClF2N3 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-2-3-11-7-4-12-13(5-7)6-8(9)10;/h4-5,8,11H,2-3,6H2,1H3;1H |
InChI Key |
SCQFFBFFBRMNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)CC(F)F.Cl |
Origin of Product |
United States |
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